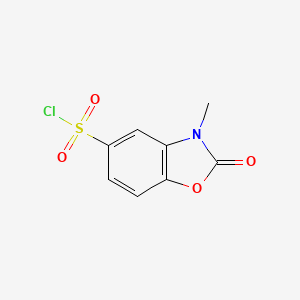

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

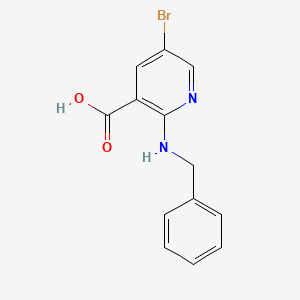

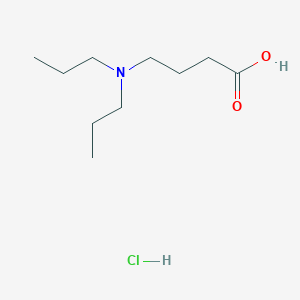

“3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride” is a chemical compound with the empirical formula C8H6ClNO4S . It has a molecular weight of 247.66 . The compound is typically in solid form .

Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Research demonstrates the significance of benzoxazole derivatives, such as 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, in various chemical synthesis processes. For example, Dushamov et al. (2020) described the synthesis of 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides and their reactions with different reagents to produce various sulfonic acids, esters, and amides. This underscores the versatility of benzoxazole derivatives in chemical reactions (Dushamov et al., 2020).

Creation of New Compounds

The potential of benzoxazole derivatives in creating new chemical entities is evident. Patil and Luzzio (2016) demonstrated the use of similar oxazole scaffolds for synthesizing extended oxazoles, indicating a broad application in the creation of diverse chemical structures (Patil & Luzzio, 2016).

Reactivity Studies

Investigations into the reactivity of related compounds, such as triazoles with sulfonyl chlorides, provide insights into the chemical behavior of benzoxazole derivatives. Beryozkina et al. (2015) detailed the formation of various regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles, highlighting the influence of the azolyl ring and sulfonyl chloride substituents on reactivity and product formation (Beryozkina et al., 2015).

Pharmaceutical Applications

While the direct application in pharmaceuticals of 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride isn't explicitly discussed, the broader family of benzoxazole derivatives has been explored for potential pharmaceutical uses. For example, research by Neelgundmath and Kotresh (2012) into triazole derivatives, a related class of compounds, showcases the exploration of these molecules in the development of new antimicrobial agents (Neelgundmath & Kotresh, 2012).

Safety And Hazards

The compound has been classified with the signal word “Danger” and hazard statements H314 and H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). A Material Safety Data Sheet (MSDS) would provide more detailed safety and hazard information .

Eigenschaften

IUPAC Name |

3-methyl-2-oxo-1,3-benzoxazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c1-10-6-4-5(15(9,12)13)2-3-7(6)14-8(10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVZUAYMQLWUCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)Cl)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679770 |

Source

|

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

CAS RN |

78633-42-8 |

Source

|

| Record name | 2,3-Dihydro-3-methyl-2-oxo-5-benzoxazolesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78633-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)

![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)